molecular formula C18H19ClN4 B11976425 N-(2-Chloro-3-phenyl-2-propenylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(2-Chloro-3-phenyl-2-propenylidene)-4-(2-pyridinyl)-1-piperazinamine

Katalognummer: B11976425
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: DIVHNASUCKLCEI-WANMUPLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-Chloro-3-phenyl-2-propenylidene)-4-(2-pyridinyl)-1-piperazinamine” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Chloro-3-phenyl-2-propenylidene)-4-(2-pyridinyl)-1-piperazinamine” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-phenylpropene, 2-pyridinecarboxaldehyde, and piperazine.

    Condensation Reaction: The 2-chloro-3-phenylpropene is reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate compound.

    Amine Addition: The intermediate compound is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

“N-(2-Chloro-3-phenyl-2-propenylidene)-4-(2-pyridinyl)-1-piperazinamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “N-(2-Chloro-3-phenyl-2-propenylidene)-4-(2-pyridinyl)-1-piperazinamine” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Chloro-3-phenyl-2-propenylidene)-4-(2-pyridinyl)-1-piperazine
  • N-(2-Chloro-3-phenyl-2-propenylidene)-4-(2-pyridinyl)-1-piperidine

Uniqueness

“N-(2-Chloro-3-phenyl-2-propenylidene)-4-(2-pyridinyl)-1-piperazinamine” is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its combination of a piperazine ring with a pyridine moiety and a chloro-phenyl group may result in unique interactions with biological targets.

Eigenschaften

Molekularformel

C18H19ClN4

Molekulargewicht

326.8 g/mol

IUPAC-Name

(E,Z)-2-chloro-3-phenyl-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine

InChI

InChI=1S/C18H19ClN4/c19-17(14-16-6-2-1-3-7-16)15-21-23-12-10-22(11-13-23)18-8-4-5-9-20-18/h1-9,14-15H,10-13H2/b17-14-,21-15+

InChI-Schlüssel

DIVHNASUCKLCEI-WANMUPLOSA-N

Isomerische SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C(=C/C3=CC=CC=C3)/Cl

Kanonische SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC(=CC3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.